molecular formula C13H16O B14330074 3-Methyl-1-phenylhexa-1,5-dien-3-ol CAS No. 100840-12-8

3-Methyl-1-phenylhexa-1,5-dien-3-ol

Cat. No.: B14330074
CAS No.: 100840-12-8
M. Wt: 188.26 g/mol
InChI Key: BXMXCBXRCIPSMO-UHFFFAOYSA-N
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Description

3-Methyl-1-phenylhexa-1,5-dien-3-ol is an organic compound with the molecular formula C13H16O. It is characterized by a phenyl group attached to a hexa-1,5-dien-3-ol backbone, with a methyl group at the third carbon position. This compound is notable for its unique structure, which includes both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenylhexa-1,5-dien-3-ol can be achieved through several methods. One common approach involves the palladium-mediated hydrostannylation/Stille cross-coupling reaction. This method utilizes a palladium catalyst to facilitate the coupling of a stannane with an alkyne, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the synthesis. Additionally, the purification of the compound may involve techniques such as distillation and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenylhexa-1,5-dien-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Scientific Research Applications

3-Methyl-1-phenylhexa-1,5-dien-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenylhexa-1,5-dien-3-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its oxidation products may interact with cellular enzymes and receptors, leading to specific physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-phenylhexa-1,5-dien-3-ol is unique due to its specific combination of aromatic and aliphatic components, which imparts distinct chemical and biological properties.

Properties

CAS No.

100840-12-8

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

3-methyl-1-phenylhexa-1,5-dien-3-ol

InChI

InChI=1S/C13H16O/c1-3-10-13(2,14)11-9-12-7-5-4-6-8-12/h3-9,11,14H,1,10H2,2H3

InChI Key

BXMXCBXRCIPSMO-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)(C=CC1=CC=CC=C1)O

Origin of Product

United States

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